(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
Description
(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a benzothiazole-derived compound featuring a Z-configuration imine linkage, a 6-fluoro substituent on the benzothiazole ring, and an allyl group at the 3-position.
Properties
IUPAC Name |
N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c1-2-7-18-11-6-5-10(16)9-13(11)21-15(18)17-14(19)12-4-3-8-20-12/h2-6,8-9H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWOZMKVNPXGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. The presence of a fluorine atom in its structure enhances its pharmacological properties, making it a valuable candidate for drug development.
- Molecular Formula : C15H11FN2O2S
- Molecular Weight : 302.32 g/mol
- CAS Number : 1005937-67-6
The compound features a unique structural framework that includes a furan carboxamide and a benzo[d]thiazole moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown that this compound induces apoptosis in cancer cells by inhibiting caspase activity, which is essential for programmed cell death.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 12 | Caspase inhibition |
| A549 | 10 | Cell cycle arrest |
Antimicrobial Properties
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against both bacterial and fungal strains. This suggests its potential application in treating infections.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Structure-Activity Relationship (SAR)
The structure of (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide plays a crucial role in its biological activity. The fluorine atom enhances the compound's reactivity and binding affinity to biological targets. Modifications to the thiazole ring and the furan moiety have been explored to optimize its pharmacological profile.
Case Studies and Research Findings
- Cytotoxicity Studies : A study assessed the cytotoxic effects of (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide on various cancer cell lines using MTT assays. Results indicated low cytotoxicity towards normal human cells while effectively reducing viability in cancerous cells.
- Mechanistic Insights : Molecular docking studies have revealed that the compound binds effectively to specific protein targets involved in cancer progression, suggesting a well-defined mechanism of action that warrants further investigation.
- In Vivo Efficacy : Preliminary in vivo studies have shown promising results in tumor models, indicating that this compound could be developed into a therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Comparative Data Table
Discussion of Structural-Activity Relationships (SAR)
- Fluorine vs. Sulfamoyl/Trifluoromethyl : The 6-fluoro group in the target compound balances electronegativity and steric bulk, whereas sulfamoyl/CF₃ groups in analogs enhance solubility or stability, respectively .
- Allyl vs.
- Furan-Carboxamide vs. Benzamide : The furan ring’s π-electron density and oxygen atom may facilitate hydrogen bonding, critical for target engagement in therapeutic contexts, whereas benzamide derivatives excel in agrochemical stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
